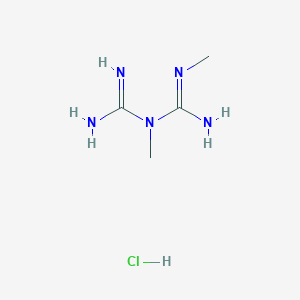
metformin XR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metformin Extended Release (XR) is a formulation of metformin hydrochloride, a widely used oral antihyperglycemic agent. It is primarily prescribed for the management of type 2 diabetes mellitus. Metformin XR helps to control blood glucose levels by improving the body’s response to insulin and reducing the amount of glucose produced by the liver. This extended-release formulation allows for once-daily dosing, improving patient compliance and reducing gastrointestinal side effects compared to immediate-release formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Metformin hydrochloride is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine (dicyandiamide) under controlled conditions. The reaction typically proceeds as follows:
H2N−C(NH)NH2+H2N−C(NH)NH2→H2N−C(NH)NH−C(NH)NH2
This intermediate is then reacted with dimethylamine hydrochloride to form metformin hydrochloride:
H2N−C(NH)NH−C(NH)NH2+2CH3NH2⋅HCl→C4H11N5⋅HCl+NH4Cl
Industrial Production Methods: Industrial production of metformin hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes:
Reaction: Mixing of reactants in large reactors.
Purification: Crystallization and filtration to remove impurities.
Drying: Removal of solvent to obtain pure metformin hydrochloride crystals.
Formulation: Incorporation into extended-release tablets using specialized excipients and coating techniques to control the release rate.
Análisis De Reacciones Químicas
Types of Reactions: Metformin hydrochloride primarily undergoes:
Oxidation: Metformin can be oxidized under certain conditions, although it is relatively stable.
Substitution: It can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions.
Substitution Products: N-alkyl or N-acyl derivatives of metformin.
Aplicaciones Científicas De Investigación
Metformin XR is extensively studied for its applications beyond diabetes management:
Chemistry: Used as a model compound in studies of drug release kinetics and formulation science.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored for potential benefits in treating polycystic ovary syndrome, obesity, and as an adjunct therapy in cancer treatment.
Industry: Utilized in the development of sustained-release pharmaceutical formulations.
Mecanismo De Acción
Metformin XR exerts its effects through multiple mechanisms:
Reduction of Hepatic Glucose Production: Inhibits gluconeogenesis in the liver.
Improvement of Insulin Sensitivity: Enhances peripheral glucose uptake and utilization.
Activation of AMP-Activated Protein Kinase (AMPK): AMPK activation leads to improved insulin sensitivity and reduced hepatic glucose production.
Alteration of Gut Microbiota: Modifies the composition of gut microbiota, contributing to its metabolic effects.
Comparación Con Compuestos Similares
Metformin XR is compared with other biguanides and antihyperglycemic agents:
Phenformin: Withdrawn due to high risk of lactic acidosis.
Buformin: Similar mechanism but less commonly used due to safety concerns.
Sulfonylureas: Different mechanism, stimulating insulin release from pancreatic beta cells.
Thiazolidinediones: Improve insulin sensitivity but with different side effect profiles.
Uniqueness of this compound:
Safety Profile: Lower risk of hypoglycemia and weight gain compared to other antihyperglycemic agents.
Extended Release: Improved patient compliance and reduced gastrointestinal side effects.
Propiedades
Fórmula molecular |
C4H12ClN5 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
1-carbamimidoyl-1,2-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-8-4(7)9(2)3(5)6;/h1-2H3,(H3,5,6)(H2,7,8);1H |
Clave InChI |
GWWIHNWMWIJWRT-UHFFFAOYSA-N |
SMILES canónico |
CN=C(N)N(C)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





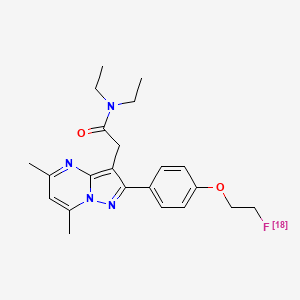

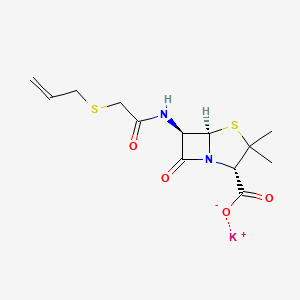



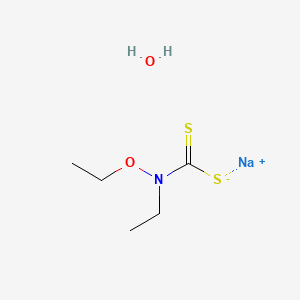


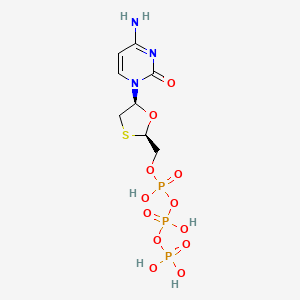
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
